molecular formula C19H15FN4O2S B6558970 N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide CAS No. 1171621-94-5

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide

Cat. No. B6558970
CAS RN: 1171621-94-5
M. Wt: 382.4 g/mol
InChI Key: YBHOVIJWSODGIB-UHFFFAOYSA-N
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Description

“N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide” is a complex organic compound. It contains a benzothiazole ring, which is a bicyclic system with multiple applications . Benzothiazoles are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . In one study, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR and 19F NMR spectra, elemental analyses and in some cases also by single-crystal X-ray diffraction techniques . The optical activities were confirmed by optical rotation measurements .


Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is diverse. The studies of structure–activity relationships reveal that a slight variation of the structure of substituent group at C-2 position commonly results in significant change of its biological activity .


Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . The physical and chemical properties of “N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide” would depend on the specific substituents and their positions in the molecule.

Future Directions

The future research directions could involve exploring the universality of the reaction conditions for different substrates . Further studies could also focus on the development of new antifungal agents with enhanced activity and low toxicity . Additionally, more research is needed to understand the mechanism of action of benzothiazole derivatives and their potential therapeutic applications.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit potent activity againstMycobacterium tuberculosis

Mode of Action

tuberculosis . The compound’s interaction with its targets likely results in the disruption of essential biological processes, leading to the inhibition of bacterial growth.

Biochemical Pathways

tuberculosis . The downstream effects of this interference could include the disruption of bacterial replication and metabolism, ultimately leading to cell death.

Result of Action

The molecular and cellular effects of VU0643590-1’s action are likely related to its inhibitory activity against M. tuberculosis . This could result in the reduction of bacterial load and the alleviation of symptoms associated with tuberculosis.

properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-11-9-17(22-18(25)13-5-3-4-6-15(13)26-2)24(23-11)19-21-14-8-7-12(20)10-16(14)27-19/h3-10H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHOVIJWSODGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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